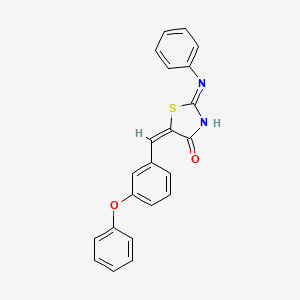![molecular formula C13H11BrN2O3S B11676856 5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene group attached to a thioxodihydropyrimidine ring, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 4-(2-bromoethoxy)benzaldehyde with a suitable thioxodihydropyrimidine precursor. One common method is the sonochemical synthesis, which uses ultrasonic irradiation to promote the reaction in aqueous ethanol . This method is considered green and efficient, as it reduces the use of hazardous organic solvents and minimizes impurities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sonochemistry can be applied to scale up the synthesis. The use of organocatalysts and environmentally friendly solvents would be crucial in developing an industrial process.
化学反应分析
Types of Reactions
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the benzylidene group.
Cycloaddition: It can undergo cycloaddition reactions, forming new heterocyclic structures.
Substitution: The bromoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition: Reagents like dienes or azides can be used, often requiring a catalyst or heat.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with an amine could yield an imine derivative, while cycloaddition with a diene could form a new heterocyclic compound.
科学研究应用
Chemistry: It can be used as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound could be used in the synthesis of advanced materials or as a building block for more complex molecules.
作用机制
The mechanism of action of 5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not well-documented. its structure suggests that it could interact with biological targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
属性
分子式 |
C13H11BrN2O3S |
|---|---|
分子量 |
355.21 g/mol |
IUPAC 名称 |
5-[[4-(2-bromoethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H11BrN2O3S/c14-5-6-19-9-3-1-8(2-4-9)7-10-11(17)15-13(20)16-12(10)18/h1-4,7H,5-6H2,(H2,15,16,17,18,20) |
InChI 键 |
MLZAVXOTHINCLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(3-methoxyphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11676786.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11676792.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11676794.png)
![dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11676796.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11676805.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676807.png)
![{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11676819.png)
![2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11676826.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![{2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676862.png)
![3-(4-bromophenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676868.png)
